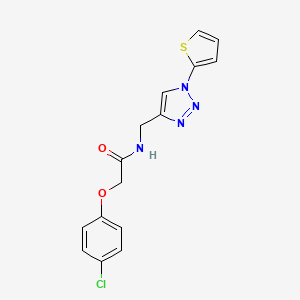

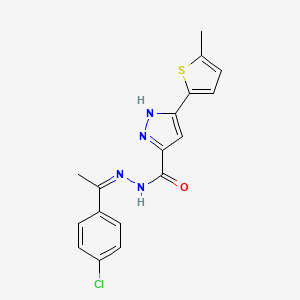

![molecular formula C14H22N4O2S B2363220 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide CAS No. 899993-93-2](/img/structure/B2363220.png)

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide, commonly known as TAK-659, is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK plays a crucial role in the signaling pathways of immune cells, making it a promising target for the development of anti-inflammatory and anti-cancer drugs.

Applications De Recherche Scientifique

Formation of Functionalized Cyclopentenes

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is related to the class of compounds that are used in asymmetric cycloaddition reactions. Such reactions are pivotal in the synthesis of cyclopentene derivatives, which have wide applications in medicinal chemistry and drug development. In a study by Han et al., acrylamides derived from 3,5-dimethyl-1H-pyrazole, which are structurally related to N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide, were employed in [3+2] cycloaddition with allenoate to produce regiospecific annulation products. These compounds were obtained with excellent yields and moderate enantioselectivities, showcasing the potential of such structures in asymmetric synthesis (Han et al., 2011).

Photosynthetic Electron Transport Inhibition

The compound's structural framework is also found in derivatives that act as inhibitors of photosynthetic electron transport, a critical process in plants. Vicentini et al. synthesized a series of new pyrazoles, including compounds with tert-butylcarboxamide groups, and evaluated their ability to inhibit the light-driven reduction of ferricyanide by spinach chloroplasts. Some of these compounds exhibited inhibitory properties comparable to commercial herbicides, highlighting the relevance of such structures in the development of new agrochemicals (Vicentini et al., 2005).

Catalysis and Synthesis of Benzamide Derivatives

In the realm of catalysis, compounds bearing the pyrazole framework serve as key intermediates. Liu et al. reported the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement processes involving azomethine imines and azlactones. The reaction proceeds rapidly under mild conditions without a catalyst, underscoring the utility of pyrazole-containing compounds in facilitating organic transformations (Liu et al., 2014).

Insecticidal Activity

Furthermore, the structural motif of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is present in compounds with insecticidal properties. Deng et al. designed and synthesized new pyrazole amide derivatives based on the structural similarities of active compounds bound to the ecdysone receptor of insects. Preliminary bioassays revealed that some of these derivatives exhibited promising insecticidal activity, demonstrating the potential of such compounds in pest control (Deng et al., 2016).

Propriétés

IUPAC Name |

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-5-6-15-12(19)13(20)16-11-9-7-21-8-10(9)17-18(11)14(2,3)4/h5-8H2,1-4H3,(H,15,19)(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUAQSPECWVBMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)

![2-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2363141.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2363143.png)

![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)

![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)